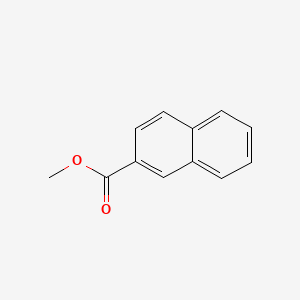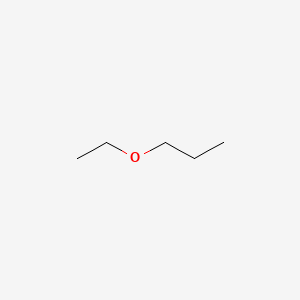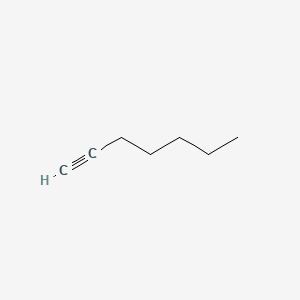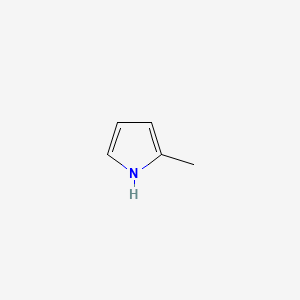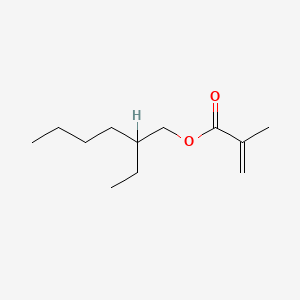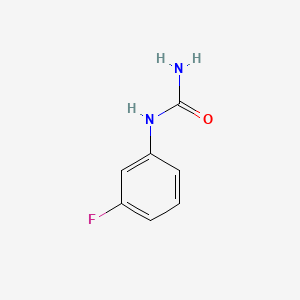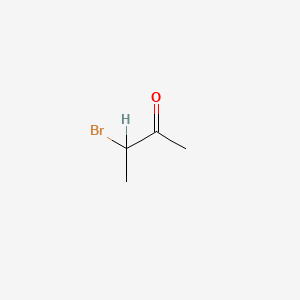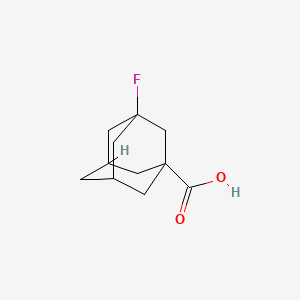![molecular formula C21H31F B1330459 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 82832-27-7](/img/structure/B1330459.png)
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a synthetic organic compound with the molecular formula C23H35F. It is structurally related to cloperastine, an antitussive and antiallergic drug, and acts as a histamine H1 receptor antagonist. This compound is often used in organic synthesis and as an intermediate in the production of other chemical compounds .
Preparation Methods
The synthesis of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-propylcyclohexyl bromide with 4-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyclohexyl rings can undergo oxidation to form ketones or reduction to form alkanes.
Hydrogenation: The compound can be hydrogenated to saturate any double bonds present in the cyclohexyl rings.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its role as a histamine H1 receptor antagonist.
Medicine: Investigated for its potential therapeutic applications, including its antitussive and antiallergic properties.
Industry: Utilized in the production of liquid crystal materials and other specialized chemical products.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic reactions and inflammation. This antagonistic effect helps reduce symptoms associated with allergies and other histamine-related conditions.
Comparison with Similar Compounds
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is unique due to its specific structural features and functional groups. Similar compounds include:
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Another fluorinated compound with similar cyclohexyl groups.
3,4-Difluoro-4’-[trans-4-propylcyclohexyl]biphenyl: A biphenyl derivative with fluorine and propylcyclohexyl groups.
2,3-Difluoro-1-propoxy-4-[trans-4-propylcyclohexyl]benzene: A difluorinated benzene derivative with propylcyclohexyl groups.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODGORUTZMKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342134 |
Source


|
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-27-7 |
Source


|
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
